molecular formula C14H18O2 B14634027 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol CAS No. 56306-89-9

2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol

Cat. No.: B14634027
CAS No.: 56306-89-9
M. Wt: 218.29 g/mol
InChI Key: BUGNMGUKZJWODR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound’s molecular targets include various reactive oxygen species (ROS) and free radicals, which it neutralizes through electron donation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol include:

Uniqueness

What sets this compound apart is its synthetic origin and its use as a model compound for studying the antioxidant properties of vitamin E. Its unique structure allows for specific modifications and studies that are not possible with natural tocopherols .

Properties

IUPAC Name

2,2,5,7,8-pentamethylchromen-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h6-7,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGNMGUKZJWODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(O2)(C)C)C(=C1O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558778
Record name 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56306-89-9
Record name 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56306-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5,7,8-Pentamethyl-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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